molecular formula C14H15N3S B6611929 1-Anilino-3-benzylthiourea CAS No. 27421-90-5

1-Anilino-3-benzylthiourea

Cat. No. B6611929
CAS RN: 27421-90-5
M. Wt: 257.36 g/mol
InChI Key: BXIJDLFIMVLRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-Anilino-3-benzylthiourea is not explicitly provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the search results .

Mechanism of Action

Target of Action

1-Anilino-3-benzylthiourea is a type of thiourea derivative. Thiourea derivatives have been found to interact with various targets, including enzymes like N-myristoyltransferase (NMT) and cholinesterases . These enzymes play crucial roles in cellular processes, making them potential targets for therapeutic intervention.

Mode of Action

The interaction of this compound with its targets involves various types of interactions, including hydrophobic, π-stacking, and hydrogen bonding . These interactions can lead to changes in the activity of the target enzymes, potentially altering cellular processes.

Pharmacokinetics

The pharmacokinetics of thiourea derivatives are generally influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if it inhibits NMT, it could affect protein myristoylation and related cellular processes. If it acts on cholinesterases, it could influence neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its binding to targets and its overall activity .

Safety and Hazards

The safety and hazards associated with 1-Anilino-3-benzylthiourea are not explicitly mentioned in the search results .

properties

IUPAC Name

1-anilino-3-benzylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c18-14(15-11-12-7-3-1-4-8-12)17-16-13-9-5-2-6-10-13/h1-10,16H,11H2,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIJDLFIMVLRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368091
Record name 1-anilino-3-benzylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

27421-90-5
Record name 1-anilino-3-benzylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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